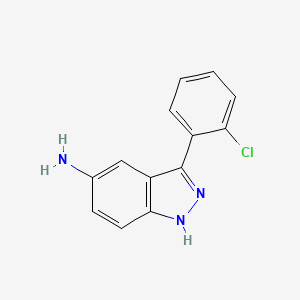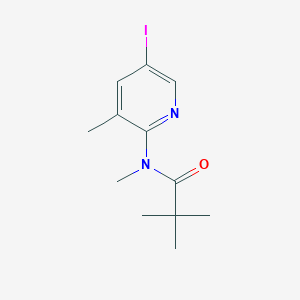
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine is a halogenated heterocyclic compound It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methyl group and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of the propanamide group. One common method involves the following steps:
Iodination: The starting material, 3-methylpyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amidation: The iodinated product is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide
- N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide
Uniqueness
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications.
Propiedades
Número CAS |
942206-32-8 |
|---|---|
Fórmula molecular |
C12H17IN2O |
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
N-(5-iodo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C12H17IN2O/c1-8-6-9(13)7-14-10(8)15(5)11(16)12(2,3)4/h6-7H,1-5H3 |
Clave InChI |
DVWSBCSVOMXUIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1N(C)C(=O)C(C)(C)C)I |
SMILES canónico |
CC1=CC(=CN=C1N(C)C(=O)C(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



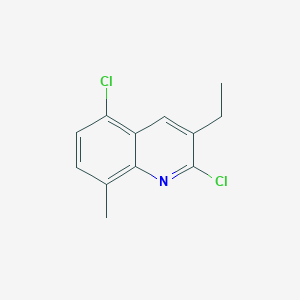
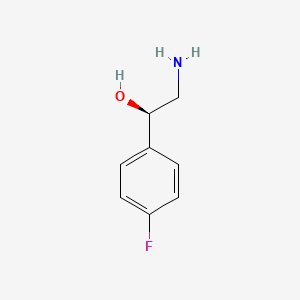
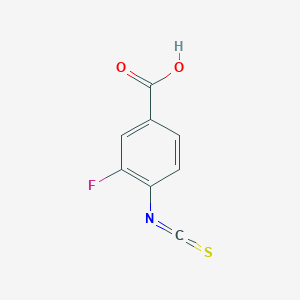

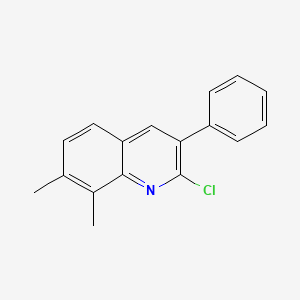
![5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1497829.png)
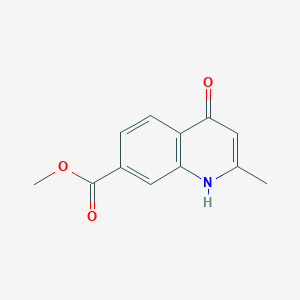
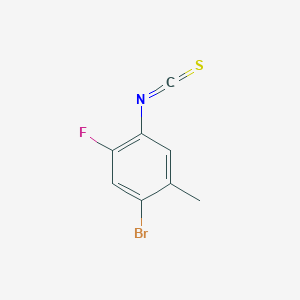
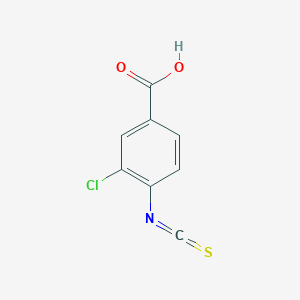
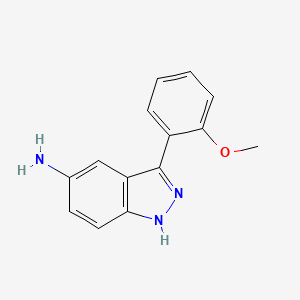
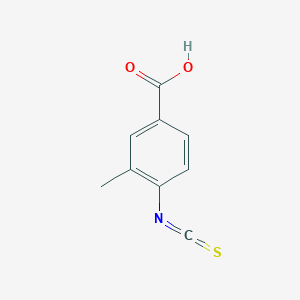
![4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1497840.png)
